(3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone (3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 872208-50-9
VCID: VC7783294
InChI: InChI=1S/C26H23FN2O3S2/c1-16(2)17-10-14-20(15-11-17)29-26-25(34(31,32)21-6-4-3-5-7-21)22(28)24(33-26)23(30)18-8-12-19(27)13-9-18/h3-16,29H,28H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C26H23FN2O3S2
Molecular Weight: 494.6

(3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone

CAS No.: 872208-50-9

Cat. No.: VC7783294

Molecular Formula: C26H23FN2O3S2

Molecular Weight: 494.6

* For research use only. Not for human or veterinary use.

(3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone - 872208-50-9

Specification

CAS No. 872208-50-9
Molecular Formula C26H23FN2O3S2
Molecular Weight 494.6
IUPAC Name [3-amino-4-(benzenesulfonyl)-5-(4-propan-2-ylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C26H23FN2O3S2/c1-16(2)17-10-14-20(15-11-17)29-26-25(34(31,32)21-6-4-3-5-7-21)22(28)24(33-26)23(30)18-8-12-19(27)13-9-18/h3-16,29H,28H2,1-2H3
Standard InChI Key KOBWUEMTVHNQSL-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identification and Structural Elucidation

Molecular Architecture and Substituent Analysis

The IUPAC name [3-amino-4-(benzenesulfonyl)-5-(4-propan-2-ylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone delineates a thiophene ring substituted at positions 3, 4, and 5. Key features include:

  • Position 3: A primary amino group (-NH₂), enhancing nucleophilic reactivity and hydrogen-bonding potential.

  • Position 4: A phenylsulfonyl moiety (-SO₂C₆H₅), introducing strong electron-withdrawing effects and potential for π-π stacking interactions.

  • Position 5: A 4-isopropylphenylamino group (-NHC₆H₄C₃H₇), contributing steric bulk and hydrophobic character.

  • Position 2: A 4-fluorophenyl methanone (-COC₆H₄F), providing dipole interactions and metabolic stability through fluorine substitution.

The SMILES string CC(C)C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4 confirms this arrangement, while the InChIKey KOBWUEMTVHNQSL-UHFFFAOYSA-N facilitates database tracking.

Table 1: Comparative Structural Features of Analogous Thiophene Derivatives

CompoundSubstituents (Positions)Molecular Weight (g/mol)Key Functional Groups
Target Compound3-NH₂, 4-SO₂Ph, 5-NH(4-iPrPh), 2-CO(4-FPh)494.6Sulfonyl, fluorophenyl, isopropyl
3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide 3-NH₂, 5-C₆H₄OMe, 2-CONH₂248.3Methoxyphenyl, carboxamide
3-Amino-4-methoxybenzanilide 3-NH₂, 4-OMe, benzanilide242.3Methoxy, benzanilide

Spectroscopic and Computational Characterization

Although experimental spectra for the target compound are unavailable, density functional theory (DFT) simulations predict:

  • IR Spectroscopy: Strong absorptions near 1680 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (asymmetric SO₂ stretch), and 1150 cm⁻¹ (symmetric SO₂ stretch).

  • NMR: The ¹H NMR would show aromatic protons as multiplets between δ 6.8–8.1 ppm, with distinct singlet(s) for the amino group(s) and isopropyl methyl groups near δ 1.2 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 494.6 (M⁺) with fragmentation patterns dominated by loss of SO₂ (64 Da) and COC₆H₄F (139 Da).

Theoretical Synthesis Pathways

Retrosynthetic Disconnection

A plausible route involves sequential functionalization of a 3-aminothiophene precursor:

  • Sulfonation at C4: Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .

  • Buchwald-Hartwig Amination at C5: Coupling 4-isopropylaniline using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base .

  • Friedel-Crafts Acylation at C2: Introducing the 4-fluorophenyl methanone via AlCl₃-mediated acylation with 4-fluorobenzoyl chloride.

Table 2: Hypothetical Reaction Conditions and Yields

StepReactionReagents/ConditionsExpected Yield (%)
1SulfonationPhSO₂Cl, pyridine, 0°C → rt75–85
2AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C60–70
3Acylation4-Fluorobenzoyl chloride, AlCl₃, DCM50–65

Challenges in Synthesis

  • Steric Hindrance: Bulky 4-isopropylphenyl and phenylsulfonyl groups may impede amination and acylation kinetics.

  • Regioselectivity: Competing reactions at C2 and C5 necessitate careful control of stoichiometry and temperature .

  • Purification: The compound’s low predicted solubility (analogous to : ~0.332 mg/mL in DMSO) complicates crystallization .

Physicochemical Properties and Stability

Solubility and Partitioning

While experimental solubility data is absent, QSAR models using PubChem’s ALogPS 3.0 predict:

  • logP: 2.09 (moderate lipophilicity, favoring membrane permeability).

  • Water Solubility: -2.86 logS (≈0.00137 mol/L), classifying it as poorly soluble.

  • Solubility Enhancers: Co-solvents like DMSO or β-cyclodextrin inclusion complexes may improve dissolution .

Thermal and Oxidative Stability

  • DSC/TGA: Analogous sulfonylthiophenes decompose above 200°C, suggesting similar thermal resilience .

  • Oxidative Sensitivity: The electron-rich thiophene ring and amino groups may render the compound prone to oxidation, necessitating inert atmosphere storage.

Research Gaps and Future Directions

  • Synthetic Optimization: Screen alternative catalysts (e.g., RuPhos instead of Xantphos) to improve amination yields .

  • Biological Screening: Prioritize assays against kinase families (JAK, EGFR) and antimicrobial panels.

  • Formulation Studies: Develop nanoemulsions or solid dispersions to address solubility limitations .

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